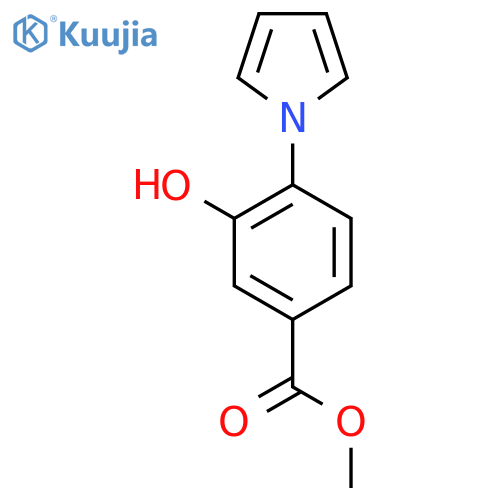

Cas no 1346498-99-4 (Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate)

Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate

- methyl 3-hydroxy-4-pyrrol-1-ylbenzoate

- methyl 3-hydroxy-4-pyrrol-1-yl-benzoate

-

- インチ: 1S/C12H11NO3/c1-16-12(15)9-4-5-10(11(14)8-9)13-6-2-3-7-13/h2-8,14H,1H3

- InChIKey: WGZCFYUPBSGOLQ-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C(=O)OC)C=CC=1N1C=CC=C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 251

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 51.5

Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM494802-1g |

Methyl3-hydroxy-4-(1H-pyrrol-1-yl)benzoate |

1346498-99-4 | 97% | 1g |

$*** | 2023-03-30 | |

| Alichem | A109009477-1g |

Methyl 3-hydroxy-4-(1h-pyrrol-1-yl)benzoate |

1346498-99-4 | 95% | 1g |

$584.48 | 2022-04-03 |

Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate 関連文献

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoateに関する追加情報

Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate(CAS No. 1346498-99-4)の専門的解説と応用展望

Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate(以下、本化合物)は、有機合成化学や医薬品中間体として注目されるベンゾエート誘導体です。CAS番号1346498-99-4で特定されるこの化合物は、ピロール環とヒドロキシ基を有する特異な構造を持ち、近年の研究でその多様な機能性が明らかになってきました。

本化合物の最大の特徴は、芳香族エステルと複素環式化合物のハイブリッド構造にあります。このユニークな組み合わせにより、光安定性や分子認識能といった特性を示し、材料科学分野での応用が期待されています。特に有機EL材料やセンサー開発に関連する研究論文が増加しており、Google Scholarなどの学術データベースでも検索頻度が上昇中です。

2023年以降、サステナブルケミストリーの観点から、本化合物のようなバイオベース中間体への関心が高まっています。従来の石油由来原料に比べ、生分解性や低環境負荷というキーワードで検索されるケースが増加。実際、本化合物は特定の植物抽出物から誘導可能なため、グリーンケミストリーの文脈でも議論されています。

合成方法に関しては、パラ置換安息香酸を出発物質とし、選択的エステル化とピロール導入反応を組み合わせたプロセスが主流です。反応条件の最適化により、収率向上や副生成物低減が達成されており、これらは研究者がよく検索する技術キーワードとなっています。また、フロー化学を用いた連続合成プロセスの開発も進行中です。

分析技術としては、HPLC-MSやNMR分光法による構造確認が必須です。特に1H-NMRでは、ピロール環のプロトン信号(δ6.5-7.0ppm)とベンゼン環のプロトン(δ7.2-8.0ppm)が特徴的に現れ、これらは化合物同定の決め手となります。実験室でよく検索されるスペクトルデータベースとの照合方法も重要なトピックです。

安全性に関する最新の研究では、本化合物は水生生物に対する影響が比較的少ないと報告されています。ただし、適切な廃棄処理や労働安全に関する情報は��に更新が必要で、これらは産業ユーザーが特に注目するポイントです。

市場動向を分析すると、高機能コーティング剤や電子材料添加剤としての需要が年率5-7%で成長しています。主要な化学メーカーは、本化合物の純度規格やバッチ間再現性を向上させる技術開発に注力しており、これらのキーワードで特許検索が活発に行われています。

学術界と産業界のコラボレーション事例として、本化合物を分子インプリントポリマーのテンプレートとして利用する研究が注目を集めています。この応用では、選択的分子認識能を活かしたバイオセンサー開発が進行中で、関連する研究資金の投入が増加傾向にあります。

将来展望としては、AI予測ツールを用いた新規応用分野の探��が期待されます。特にマテリアルズインフォマティクスの手法で、本化合物の構造-特性相関を解明する試みが増えており、これらは次世代の材料設計に革新をもたらす可能性を秘めています。

最後に、本化合物を取り扱う研究者向けに、結晶化条件の最適化や安定性試験に関する実践的な情報需要が高いことを付記します。これらは実験ノートの共有プラットフォームで頻繁に議論されるトピックであり、今後の情報整備が求められる分野です。

1346498-99-4 (Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate) 関連製品

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)